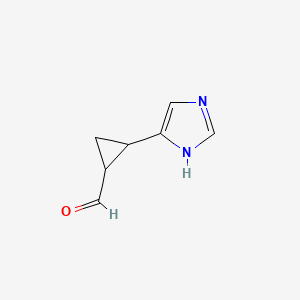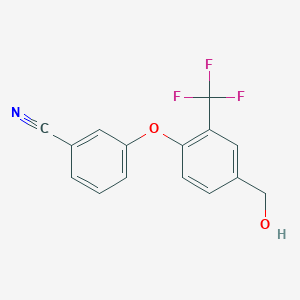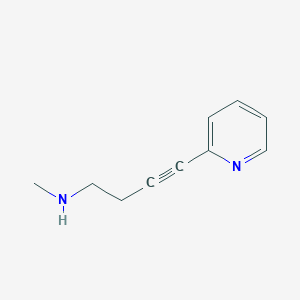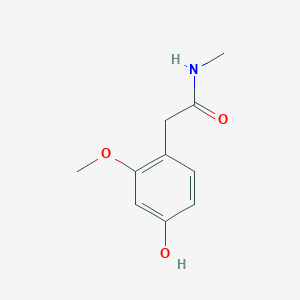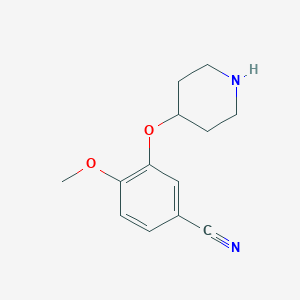
1,2-Cyclopentanedicarboxylic acid, 3-oxo-, 1,2-dimethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Cyclopentanedicarboxylic acid, 3-oxo-, 1,2-dimethyl ester is an organic compound with the molecular formula C9H12O5 It is a derivative of cyclopentanone, featuring two methoxycarbonyl groups attached to the 2 and 3 positions of the cyclopentanone ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Cyclopentanedicarboxylic acid, 3-oxo-, 1,2-dimethyl ester typically involves the reaction of cyclopentanone with dimethyl carbonate in the presence of a base such as potassium carbonate or cesium carbonate. The reaction is carried out under reflux conditions, often in an autoclave, to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale reactions using similar reagents and conditions as those employed in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: 1,2-Cyclopentanedicarboxylic acid, 3-oxo-, 1,2-dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonyl groups to hydroxyl groups.
Substitution: The methoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce diols.
科学研究应用
1,2-Cyclopentanedicarboxylic acid, 3-oxo-, 1,2-dimethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 1,2-Cyclopentanedicarboxylic acid, 3-oxo-, 1,2-dimethyl ester involves its interaction with various molecular targets and pathways. The methoxycarbonyl groups can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological processes and chemical reactions, making the compound valuable in research and industrial applications.
相似化合物的比较
Cyclopentanone: The parent compound, lacking the methoxycarbonyl groups.
2-Methoxycarbonylcyclopentanone: A related compound with a single methoxycarbonyl group.
Dimethyl carbonate: A reagent used in the synthesis of 1,2-Cyclopentanedicarboxylic acid, 3-oxo-, 1,2-dimethyl ester.
Uniqueness: this compound is unique due to the presence of two methoxycarbonyl groups, which enhance its reactivity and potential applications compared to similar compounds. This structural feature allows for a broader range of chemical reactions and interactions, making it a versatile compound in various fields of research.
属性
CAS 编号 |
33797-40-9 |
|---|---|
分子式 |
C9H12O5 |
分子量 |
200.19 g/mol |
IUPAC 名称 |
dimethyl 3-oxocyclopentane-1,2-dicarboxylate |
InChI |
InChI=1S/C9H12O5/c1-13-8(11)5-3-4-6(10)7(5)9(12)14-2/h5,7H,3-4H2,1-2H3 |
InChI 键 |
FQVAXSJBWRPYCN-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CCC(=O)C1C(=O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(S)-Ethyl 5-(1-(2-methoxypropyl)-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-8-yl)nicotinate](/img/structure/B8285195.png)


![6-amino-N-[2-(diethylamino)ethyl]pyridine-3-carboxamide](/img/structure/B8285216.png)
